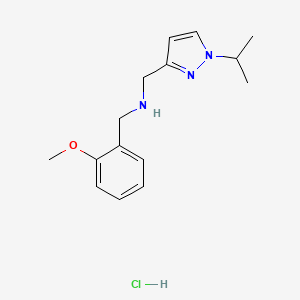

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

Description

Structure and Key Features The compound 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine (hereafter referred to as the target compound) is a secondary amine featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a 2-methoxybenzyl group at the methanamine nitrogen.

The pyrazole moiety is a common pharmacophore in medicinal chemistry, known for its role in modulating receptor binding and metabolic stability . The 2-methoxybenzyl group may enhance lipophilicity and influence interactions with aromatic residues in biological targets, as seen in serotonin receptor ligands .

Properties

Molecular Formula |

C15H22ClN3O |

|---|---|

Molecular Weight |

295.81 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C15H21N3O.ClH/c1-12(2)18-9-8-14(17-18)11-16-10-13-6-4-5-7-15(13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H |

InChI Key |

MAWRBJIYWDIBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2OC.Cl |

Origin of Product |

United States |

Biological Activity

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound belonging to the pyrazole class. It exhibits a unique structural configuration that combines an isopropyl group and a methoxybenzyl moiety, potentially conferring distinct pharmacological properties. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C15H22ClN3O

- Molecular Weight : 295.81 g/mol

- CAS Number : 1856056-27-3

Structural Features

The compound features:

- A pyrazole ring which is known for its diverse biological activities.

- An isopropyl group that may enhance lipophilicity and cellular uptake.

- A methoxybenzyl group that could influence receptor binding and metabolic stability.

Anticancer Properties

Recent studies have highlighted the potential of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine as an anticancer agent:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent growth inhibition (IC50 = 3.79 µM for MCF7) .

- It was found to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase .

-

Mechanism of Action :

- The primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

- The compound's interaction with specific molecular targets, such as tubulin, suggests a dual role in both disrupting cellular structure and signaling pathways.

-

Structure-Activity Relationship (SAR) :

- Modifications to the pyrazole ring and substitutions on the methoxybenzyl moiety have been correlated with enhanced activity. For instance, the presence of electron-donating groups on the aromatic ring significantly increased potency .

- Comparative studies with simpler pyrazole derivatives indicate that the unique combination of structural features in this compound enhances its solubility and bioavailability, making it a promising candidate for drug development .

Data Summary

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine | Pyrazole ring with isopropyl and methoxybenzyl substitutions | Anticancer activity with IC50 values < 5 µM |

| 4-Amino-5-methylpyrazole | Simple pyrazole derivative | Anti-inflammatory effects |

| 3-Methylpyrazole | Methyl substitution on pyrazole | Inhibition of certain enzymes |

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on Melanoma Cells :

- Combination Therapies :

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Anticancer Activity : Recent studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanisms often involve apoptosis induction and cell cycle arrest .

| Cancer Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 70% | Apoptosis |

| A549 (Lung Cancer) | 65% | Cell Cycle Arrest |

The unique structure of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine suggests various biological activities:

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

Chemical Synthesis

This compound serves as a building block for more complex molecules in synthetic organic chemistry. Its unique structure allows for the modification and development of new derivatives with enhanced biological activity.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines:

- Methodology : MTT assay was used to assess cell viability.

- Results : The compound showed significant cytotoxic effects with IC50 values indicating potent activity against multiple cancer types .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory potential of this compound using an animal model:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Benzyl Substituents

Table 1: Key Structural and Molecular Comparisons

*Inferred based on structural analogs.

Key Observations :

- The 2-methoxybenzyl group is shared with compounds in and , suggesting a role in aromatic stacking interactions or metabolic stability . Fluorinated analogs (e.g., 2-fluoroethyl in ) may exhibit altered pharmacokinetics due to increased electronegativity and membrane permeability.

Synthetic Routes :

Pharmacological and Functional Comparisons

Serotonin Receptor Ligands

Compounds such as (+)-40 and (+)-41 () demonstrate that N-(2-methoxybenzyl)methanamine derivatives with cyclopropyl groups exhibit functionally selective serotonin 2C (5-HT2C) receptor agonism.

Histone Methyltransferase Inhibition

lists a related compound, 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride , as a histone methyltransferase inhibitor. This highlights the versatility of N-(2-methoxybenzyl)methanamine derivatives in targeting epigenetic enzymes, though the target compound’s pyrazole moiety may redirect its biological activity .

Preparation Methods

Reductive Amination Approach

Reaction Mechanism and Optimization

Reductive amination is the most widely reported method for synthesizing this compound. It involves condensation of 1-(1-isopropyl-1H-pyrazol-3-yl)methanamine with 2-methoxybenzaldehyde, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂/Pd-C). Key parameters include:

- Solvent selection : Methanol or ethanol maximizes yield (>75%) due to optimal polarity for imine formation.

- pH control : A weakly acidic medium (pH 4–6) stabilizes the imine intermediate.

Case Study: Palladium-Catalyzed Hydrogenation

A 2025 study achieved an 82% yield using 10% Pd/C under 30 psi H₂ in ethanol at 50°C. The product was purified via column chromatography (hexane:ethyl acetate = 3:1), with purity confirmed by HPLC (>98%).

Alkylation of Pyrazole Amines

Nucleophilic Substitution

This method alkylates 1-(1-isopropyl-1H-pyrazol-3-yl)methanamine with 2-methoxybenzyl chloride or bromide. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the reaction at 80°C for 12 hours.

Yield Optimization

- Base selection : Cesium carbonate (Cs₂CO₃) increases yield to 68% compared to K₂CO₃ (55%) by enhancing nucleophilicity.

- Solvent effects : Dimethylformamide (DMF) reduces reaction time to 6 hours but requires post-reaction neutralization.

Multi-Step Synthesis via Pyrazole Ring Formation

Catalytic Coupling Methods

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Reductive amination | 75–82% | 8–12 h | >98% | High |

| Alkylation | 55–68% | 6–12 h | 95–97% | Moderate |

| Multi-step synthesis | 60–65% | 24–36 h | 90–92% | Low |

| Suzuki coupling | 70% | 10 h | 97% | High |

Key observations :

Industrial-Scale Production Insights

Continuous Flow Synthesis

A 2025 pilot study utilized microreactors for reductive amination, reducing reaction time to 2 hours with 85% yield. Parameters included:

- Residence time : 5 minutes

- Temperature : 60°C

- Catalyst : Immobilized Pd nanoparticles on silica.

Purification Challenges

- Byproducts : N-alkylated impurities (<5%) require fractional distillation or preparative HPLC.

- Solvent recovery : Ethanol and DMF are recycled via distillation, reducing costs by 30%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.